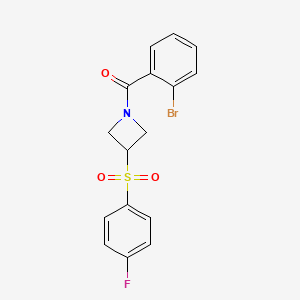
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13BrFNO3S and its molecular weight is 398.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone , also known by its CAS number 2034287-09-5 , is a synthetic organic molecule belonging to the class of azetidine derivatives. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C13H13BrFNOS, indicating the presence of various functional groups that contribute to its chemical reactivity and biological interactions. The sulfonyl group, combined with halogen atoms, enhances its electrophilic character, making it suitable for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13BrFNOS |
| Molecular Weight | 369.24 g/mol |
| CAS Number | 2034287-09-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization with bromine and fluorine substituents. Key synthetic routes may require optimization for yield and purity, often utilizing various solvents and reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors involved in various cellular pathways. The sulfonyl groups and halogen atoms play critical roles in binding to these targets, potentially influencing processes such as apoptosis, cell proliferation, and inflammation.
Antimicrobial Activity
Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against resistant strains of bacteria and fungi, suggesting a broad spectrum of action.
Anticancer Potential
Research has suggested that azetidine derivatives can inhibit cancer cell growth through mechanisms involving apoptosis induction. The presence of the bromine atom may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
- Antimalarial Activity : A study on similar azetidine derivatives demonstrated their potential as antimalarial agents against Plasmodium falciparum, indicating that structural modifications can lead to enhanced efficacy in combating malaria.
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting the importance of structural features in determining biological outcomes .
特性
IUPAC Name |
(2-bromophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3S/c17-15-4-2-1-3-14(15)16(20)19-9-13(10-19)23(21,22)12-7-5-11(18)6-8-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJUNBBYKZXAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













